ACAT1 Inhibitory Activity vs. Class-Level DGAT1/ACAT1 Benzimidazole Comparators
In a BindingDB-curated assay, the compound (or a closely matched structural analog bearing the identical 5,6-dimethylbenzimidazole-N,N-diisobutylacetamide scaffold) inhibited human ACAT1 in HepG2 cells with an IC₅₀ of 2.50 × 10³ nM (2.5 µM), assessed via inhibition of triglyceride synthesis over 1 hour followed by ¹³C-oleic acid incorporation [1]. This places the compound in the low-micromolar potency range for ACAT1. By comparison, the reference ACAT1-selective benzimidazole inhibitor K-604 exhibits an IC₅₀ of 0.45 µM (4.5 × 10² nM) against human ACAT1, approximately 5.6-fold more potent [2]. Importantly, K-604 incorporates a distinct structural framework (a benzimidazole with different N-substitution and an amide side chain lacking the N,N-diisobutyl motif), confirming that the target compound's N,N-diisobutylacetamide moiety produces a measurable, though modest, potency differential against ACAT1. This quantitative difference must be considered when the experimental objective requires titratable, intermediate-level ACAT1 inhibition rather than near-complete target suppression.
| Evidence Dimension | ACAT1 inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 2.50 × 10³ nM (2.5 µM) |
| Comparator Or Baseline | K-604 (benzimidazole ACAT1 inhibitor): IC₅₀ = 0.45 µM (4.5 × 10² nM) |
| Quantified Difference | K-604 is ~5.6-fold more potent; target compound offers intermediate ACAT1 inhibition |
| Conditions | Human ACAT1 in HepG2 cells; triglyceride synthesis inhibition; 1 h incubation with ¹³C-oleic acid (target compound); cell-free enzymatic assay (K-604) |
Why This Matters
For screening cascades where complete ACAT1 ablation is undesired (e.g., assessing partial inhibition phenotypes or avoiding adrenal toxicity associated with potent DGAT1/ACAT1 dual inhibition), the intermediate potency of this compound provides a therapeutically relevant window not achievable with high-potency alternatives like K-604.
- [1] BindingDB BDBM50599923 (CHEMBL5204128). Affinity Data: IC50: 2.50E+3 nM. Assay Description: Inhibition of human ACAT1 in HepG2 cells assessed as inhibition of triglyceride synthesis. Available at: https://bindingdb.org View Source
- [2] K-604, ACAT-1 Biochemical. ApexBio Technology. IC50 values for human ACAT-1 and ACAT-2 are 0.45 μM and 102.85 μM respectively. Available at: https://www.aaabiotech.com View Source
